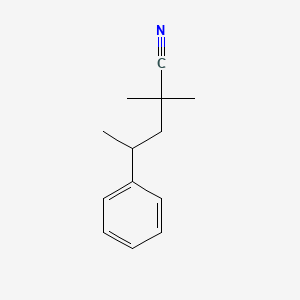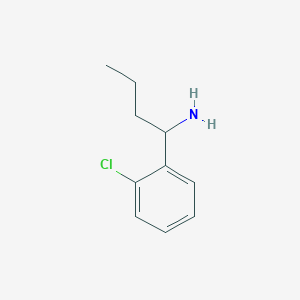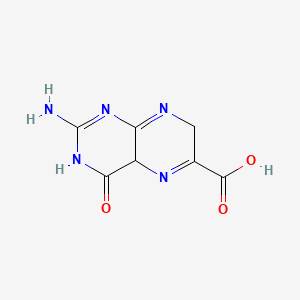
2-Bromo-4-(4-bromophenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(4-bromofenil)fenol es un compuesto orgánico que pertenece a la clase de los bromofenoles. Consiste en un grupo fenol sustituido con átomos de bromo en las posiciones 2 y 4, y un grupo bromofenil adicional en la posición 4.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-Bromo-4-(4-bromofenil)fenol se puede lograr a través de un proceso de varios pasos que involucra reacciones de bromación y acoplamiento. Un método común implica la bromación del fenol para formar 2-bromofenol, seguido de una reacción de acoplamiento Suzuki-Miyaura con ácido 4-bromofenilborónico para introducir el grupo 4-bromofenil .
Métodos de producción industrial: La producción industrial de este compuesto generalmente implica el uso de agentes bromantes como bromo o N-bromosuccinimida (NBS) en condiciones controladas para garantizar la bromación selectiva. Las reacciones de acoplamiento a menudo están catalizadas por complejos de paladio para lograr altos rendimientos y pureza .
Tipos de reacciones:
Oxidación: 2-Bromo-4-(4-bromofenil)fenol puede sufrir reacciones de oxidación para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los átomos de bromo en hidrógeno, lo que resulta en productos deshalogenados.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica donde los átomos de bromo son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Se pueden utilizar nucleófilos como iones hidróxido o aminas en condiciones básicas.
Principales productos:
Oxidación: Formación de quinonas o quinonas bromadas.
Reducción: Formación de fenol o derivados de fenol deshalogenados.
Sustitución: Formación de fenoles sustituidos con varios grupos funcionales
Aplicaciones Científicas De Investigación
2-Bromo-4-(4-bromofenil)fenol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica, particularmente en reacciones de acoplamiento cruzado para formar compuestos aromáticos complejos.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos debido a su estructura química única.
Industria: Utilizado en la producción de productos químicos y materiales especiales, incluidos polímeros y retardantes de llama
Mecanismo De Acción
El mecanismo de acción de 2-Bromo-4-(4-bromofenil)fenol implica su interacción con varios objetivos moleculares. Los átomos de bromo y el grupo fenol pueden participar en enlaces de hidrógeno y enlaces halógenos, influyendo en la reactividad del compuesto y la afinidad de unión. Estas interacciones pueden afectar las vías biológicas, lo que lleva a efectos antimicrobianos u otros efectos biológicos .
Compuestos similares:
4-Bromofenol: Estructura similar pero carece del grupo bromofenil adicional.
2-Bromofenol: Carece del grupo 4-bromofenil y tiene diferente reactividad.
4-Bromo-2-aminofenol: Contiene un grupo amino en lugar de un grupo bromofenil.
Unicidad: 2-Bromo-4-(4-bromofenil)fenol es único debido a la presencia de ambos átomos de bromo y el grupo bromofenil, que confieren propiedades químicas y físicas distintas. Esto lo hace más versátil en aplicaciones sintéticas y potencialmente más efectivo en contextos biológicos .
Comparación Con Compuestos Similares
4-Bromophenol: Similar structure but lacks the additional bromophenyl group.
2-Bromophenol: Lacks the 4-bromophenyl group and has different reactivity.
4-Bromo-2-aminophenol: Contains an amino group instead of a bromophenyl group.
Uniqueness: 2-Bromo-4-(4-bromophenyl)phenol is unique due to the presence of both bromine atoms and the bromophenyl group, which confer distinct chemical and physical properties. This makes it more versatile in synthetic applications and potentially more effective in biological contexts .
Propiedades
Número CAS |
59452-49-2 |
|---|---|
Fórmula molecular |
C12H8Br2O |
Peso molecular |
328.00 g/mol |
Nombre IUPAC |
2-bromo-4-(4-bromophenyl)phenol |
InChI |
InChI=1S/C12H8Br2O/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H |
Clave InChI |
IJJCARCIQRHVIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)
![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12093831.png)
![[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-d iphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-y l]methoxyphosphonic acid](/img/structure/B12093838.png)
